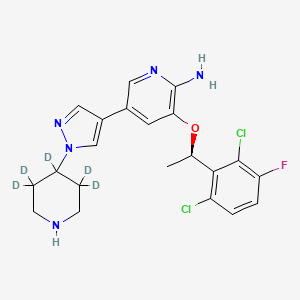

Crizotinib-d5

描述

(R)-Crizotinib-d5 is intended for use as an internal standard for the quantification of (R)-crizotinib by GC- or LC-MS. (R)-Crizotinib is a derivative of aminopyridine that acts as a potent, orally bioavailable, ATP-competitive small-molecule dual inhibitor of c-MET (IC50 = 8 nM) and ALK (IC50 = 20 nM) receptor tyrosine kinases. (R)-Crizotinib shows antitumor efficacy, including cytoreductive antitumor activity, in multiple tumor models implanted in athymic mice that express activated c-MET or ALK fusion proteins (IC50s = 5-20 nM).

作用机制

Target of Action

Crizotinib-d5, also known as 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine, is a potent inhibitor of several tyrosine kinases. Its primary targets include anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d’Origine Nantais (RON) tyrosine kinases . These kinases play crucial roles in cell proliferation, survival, and differentiation, and their dysregulation is often associated with the development of various cancers .

Mode of Action

this compound acts by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to reduced cell proliferation and increased apoptosis . For instance, in the case of ALK, this compound can inhibit the kinase activity of the EML4-ALK fusion protein, which is often present in non-small cell lung cancer (NSCLC) patients .

Biochemical Pathways

The inhibition of ALK, HGFR, ROS1, and RON by this compound affects several biochemical pathways. For example, the drug’s action on ALK can disrupt the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are involved in cell survival and proliferation . Similarly, the inhibition of HGFR can affect the PI3K/AKT pathway and the RAS/RAF/MEK/ERK pathway, both of which play roles in cell growth and survival .

Pharmacokinetics

this compound is orally bioavailable, with a median time to maximal plasma concentration (Tmax) of approximately 4 hours and a mean apparent terminal half-life of 42 hours in patients with cancer after a single 250-mg oral dose . The drug is metabolized primarily by the liver, specifically by the CYP3A4/3A5 enzymes . Its pharmacokinetics can be influenced by factors such as body weight, creatinine clearance, and total bilirubin .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth . By inhibiting the activity of its target kinases, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, patient-specific factors such as performance status, number of metastatic organs, and response to crizotinib can affect the drug’s progression-free survival . Furthermore, this compound can cause hepatotoxicity, which is associated with oxidative stress and apoptosis .

生化分析

Biochemical Properties

Crizotinib-d5 interacts with various enzymes and proteins. It has been shown to inhibit the anaplastic lymphoma kinase (ALK), c-Met, and ROS1 . The nature of these interactions involves binding to the ATP-binding site of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways associated with ALK, c-Met, and ROS1 . This inhibition can impact gene expression and cellular metabolism, leading to the death of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the ATP-binding site of ALK, c-Met, and ROS1 . This binding inhibits the activity of these enzymes, leading to a decrease in the signaling pathways that they control. This inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound has a linear two-compartment model and absorption lag time . Over time, the drug’s stability, degradation, and long-term effects on cellular function can be observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as ALK, c-Met, and ROS1

生物活性

Crizotinib-d5 is a deuterated analog of crizotinib, a well-known tyrosine kinase inhibitor primarily targeting anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-MET). This compound is particularly valuable in pharmacokinetic studies, allowing researchers to trace the metabolism and distribution of crizotinib in biological systems due to its enhanced stability and detection capabilities in mass spectrometry applications.

This compound retains the biological activity characteristic of crizotinib, functioning as an inhibitor of ALK and c-MET signaling pathways. The primary metabolic reactions of this compound involve oxidation and dealkylation, predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes convert this compound into various metabolites, including the active metabolite PF-06260182.

Table 1: Key Biological Activities of this compound

| Target | IC50 (nM) | Mechanism |

|---|---|---|

| NPM-ALK | 24 | Inhibition of tyrosine phosphorylation |

| c-MET | 11 | Inhibition of tyrosine phosphorylation |

| TGFβ Receptor I | Not specified | Competitive inhibition |

Clinical Implications

This compound has been utilized in various studies to explore its effects on tumor cell proliferation and metastasis, particularly in non-small cell lung cancer (NSCLC) models. Research indicates that it inhibits tumor cell proliferation by blocking key signaling pathways, including TGFβ signaling, which is crucial for cancer metastasis. Notably, a study demonstrated that crizotinib effectively suppressed TGFβ signaling by blocking Smad phosphorylation independently of ALK/MET/ROS1 pathways, thereby inhibiting NSCLC cell migration and invasion .

Case Study: Efficacy in NSCLC

A notable case involved a female patient with NSCLC harboring a novel ARL1-MET fusion who achieved a five-month progression-free survival after treatment with crizotinib. Initial treatment resulted in significant tumor reduction; however, resistance developed rapidly after five months . This highlights both the potential efficacy of this compound in specific genetic contexts and the challenges associated with resistance mechanisms.

Pharmacokinetics and Drug Interactions

This compound is also significant in studying drug interactions due to its selective inhibition profile on cytochrome P450 enzymes. It has been shown to inhibit CYP3A-mediated metabolism, which may lead to increased plasma concentrations of co-administered drugs. This selectivity suggests that this compound could be used to better understand the pharmacokinetics of other drugs metabolized by these enzymes .

属性

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-LJIFSARKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。